
N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a thioamide derivative of morpholine and is widely used in biochemistry, pharmacology, and medical research.
Aplicaciones Científicas De Investigación
Facile Synthesis Techniques
Research has developed high-yielding cyclisation techniques for structurally similar compounds, demonstrating the synthetic accessibility of complex molecules for potential pharmaceutical applications. For instance, the synthesis of (±)-crispine A via an acyliminium ion cyclisation from N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide shows a streamlined pathway to intricate structures (King, 2007).
Antitumor Activity
Compounds with related structural features have demonstrated significant antitumor activity. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, bearing resemblance in their complex aromatic and amide structures, exhibited broad-spectrum antitumor activities, underscoring the therapeutic potential of such compounds (Ibrahim A. Al-Suwaidan et al., 2016).
Structural and Property Studies
Investigations into the structural aspects and properties of salt and inclusion compounds of similar amides have provided insights into their chemical behavior and potential applications in material science, highlighting how slight modifications in molecular structure can significantly impact material properties (A. Karmakar et al., 2007).
Antifungal Agents
Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as promising broad-spectrum antifungal agents, suggesting potential applications in combating fungal infections. The development of compounds with improved stability and antifungal efficacy illustrates the ongoing need for novel antimicrobial agents (D. Bardiot et al., 2015).
Antioxidant Activity
Research into 1-amidoalkyl-2-naphthol derivatives, which share functional similarities with the compound of interest, has revealed potent free radical scavenging activities. Such findings point towards potential applications in oxidative stress-related conditions, highlighting the importance of antioxidant compounds in medicinal chemistry (Khawla Boudebbous et al., 2021).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-9-15(20)17(14(19)8-23-9)7-13(18)16-11-5-4-10(21-2)6-12(11)22-3/h4-6,9H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKULVBLWGVZKMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

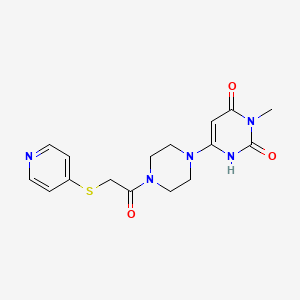
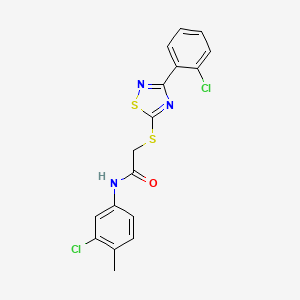
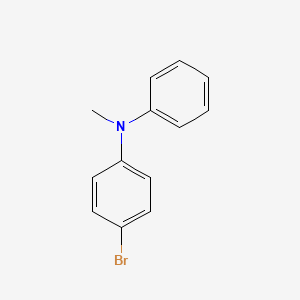
![1-[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2400229.png)
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)
![8-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2400231.png)
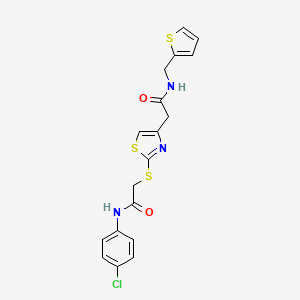

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2400237.png)
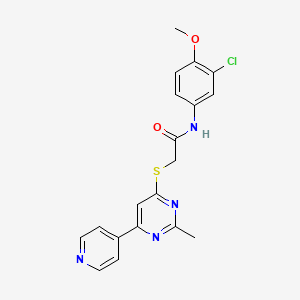

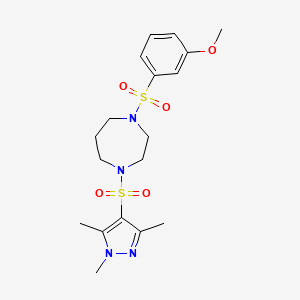
![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)
![5-Benzyl-2-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2400247.png)